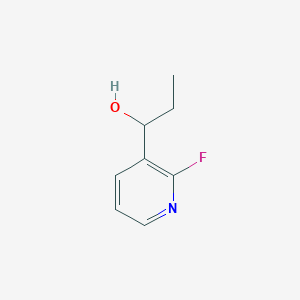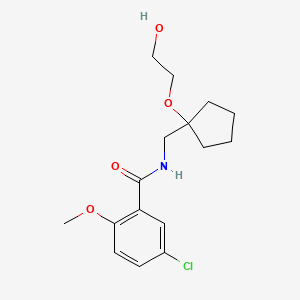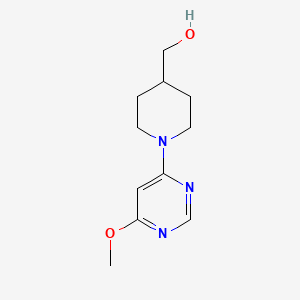![molecular formula C20H13ClFN5O B2593103 7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-30-3](/img/structure/B2593103.png)
7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Triazoloquinazolines are known for their biological activity and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is typically determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions. For instance, they can be synthesized through a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .科学的研究の応用
Adenosine Receptor Antagonism and Dopamine Component
- Studies have identified derivatives of the triazoloquinazoline compound as potent adenosine receptor antagonists, with implications in modulating dopamine neurotransmission. These findings suggest a potential role in neurological research and the development of treatments for disorders involving dopamine and adenosine receptor pathways (Francis et al., 1988), (Holtzman, 1999).
Anticancer Activity
- A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in anticancer drug development (Reddy et al., 2015).
Antimicrobial and Nematicidal Properties
- Triazoloquinazoline derivatives have shown significant antimicrobial and nematicidal activities, suggesting their application in developing new antimicrobial agents and pesticides (Sanjeeva Reddy et al., 2016).
H1-Antihistaminic Activity
- Novel triazoloquinazoline compounds were synthesized and evaluated for their H1-antihistaminic activity, indicating their potential as new class of antihistamines with improved pharmacological profiles (Alagarsamy et al., 2008).
Benzodiazepine Binding Activity
- Investigation into the benzodiazepine (BZ) receptor affinity of triazoloquinazolin-5(6H)-ones revealed compounds with potent BZ antagonistic properties, offering insights into the development of novel anxiolytic and sedative drugs (Francis et al., 1991).
Receptor Selectivity Enhancement
- Research on acylated derivatives of triazoloquinazoline adenosine antagonists demonstrated enhanced selectivity for human A3 receptor subtype, suggesting the possibility of targeted therapeutic applications (Kim et al., 1996).
作用機序
将来の方向性
特性
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O/c21-13-6-7-17-16(10-13)19(23-11-15-5-2-8-28-15)24-20-18(25-26-27(17)20)12-3-1-4-14(22)9-12/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVENCBXZVIWPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593021.png)


![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)



![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)


![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
